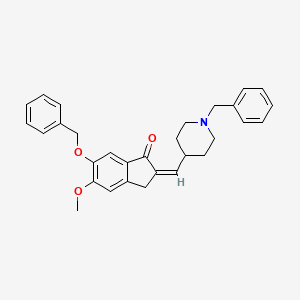![molecular formula C9H7ClF3NO2 B12639121 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one CAS No. 934829-56-8](/img/structure/B12639121.png)
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloroethanone moiety
Métodos De Preparación
The synthesis of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-amino-5-(trifluoromethoxy)benzoic acid.
Formation of Intermediate: The aromatic compound undergoes chlorination to introduce the chloroethanone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparación Con Compuestos Similares
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one can be compared with similar compounds such as:
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy group but differs in its overall structure and biological activity.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used extensively in organic transformations.
Propiedades
Número CAS |
934829-56-8 |
|---|---|
Fórmula molecular |
C9H7ClF3NO2 |
Peso molecular |
253.60 g/mol |
Nombre IUPAC |
1-[2-amino-5-(trifluoromethoxy)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H7ClF3NO2/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3H,4,14H2 |
Clave InChI |
OBLKWOCVMQFHQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


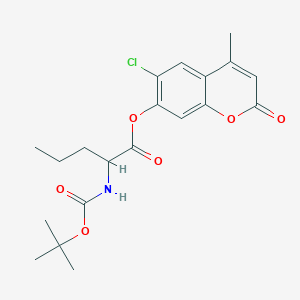

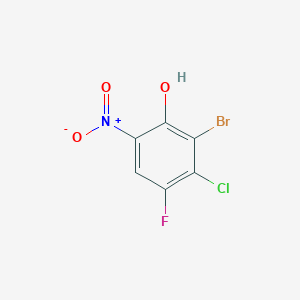
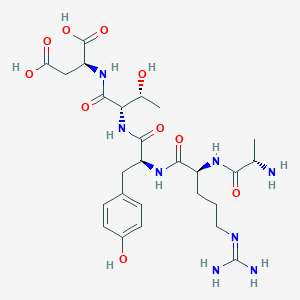
![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)

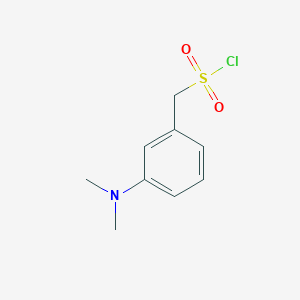
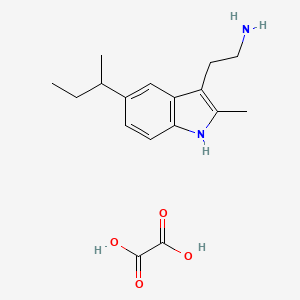
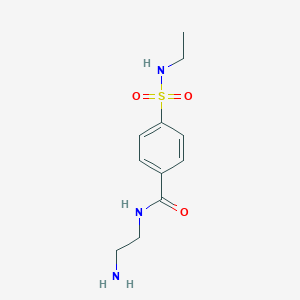
![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B12639131.png)
![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)
